methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate
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Overview
Description
Methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, triazine derivatives, and thiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, or chromatography might be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazine and thiazole derivatives, which share structural features with methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which might confer specific properties or reactivity patterns not observed in other similar compounds. This uniqueness could make it particularly valuable for certain applications.
Properties
Molecular Formula |
C15H21N5O3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl (2E)-2-[(2E)-2-[(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C15H21N5O3S/c1-23-12(21)7-11-13(22)18-15(24-11)19-14-16-8-20(9-17-14)10-5-3-2-4-6-10/h7,10H,2-6,8-9H2,1H3,(H2,16,17,18,19,22)/b11-7+ |
InChI Key |
CRIQLQHPHKVIHJ-YRNVUSSQSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N/C(=N\C2=NCN(CN2)C3CCCCC3)/S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NC2=NCN(CN2)C3CCCCC3)S1 |
Origin of Product |
United States |
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